5-chloro-3-iodo-1H-indole
Overview
Description
5-Chloro-3-iodo-1H-indole is an organic compound belonging to the class of heterocyclic compounds, which are characterized by their cyclic structure containing at least two different elements. This compound is a colorless, crystalline solid with a molecular formula of C8H5ClI and a molar mass of 247.47 g/mol. It is a highly versatile compound with a variety of applications in organic synthesis and scientific research.
Scientific Research Applications
Synthesis and Chemical Properties
Indole derivatives, such as 5-chloro-3-iodo-1H-indole, serve as crucial building blocks in organic synthesis. For example, a study on the synthesis of 4-chloro-N-[2-(2-1H-indol-3-yl-acetylamino)-phenyl]-benzamide demonstrates the utility of indole nuclei in creating compounds with anti-tumor and anti-inflammatory activities (Geetha et al., 2019). Such compounds are characterized by their interactions with DNA and proteins, which are key to their biological activities.
Biological Applications
The indole scaffold is known for its presence in molecules with significant biological activities. For instance, derivatives of indole have been synthesized and evaluated for their anticancer properties, with some showing remarkable antiproliferative activity against various cancer cell lines (Kazan et al., 2019). These studies underscore the potential of indole derivatives in the development of new anticancer agents.
Future Directions
Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . The investigation of novel methods of synthesis has attracted the attention of the chemical community . Therefore, future research could focus on developing new synthesis methods and exploring the potential therapeutic applications of 5-chloro-3-iodo-1H-indole.
Mechanism of Action
Target of Action
5-Chloro-3-Iodo-1H-Indole, like other indole derivatives, plays a significant role in cell biology . Indole derivatives have been found in many important synthetic drug molecules and have shown clinical and biological applications . They bind with high affinity to multiple receptors, which makes them useful in developing new therapeutic derivatives .
Biochemical Pathways
This compound, as an indole derivative, can affect various biochemical pathways. Indole derivatives possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more . These activities suggest that this compound may influence a wide range of biochemical pathways and their downstream effects.
Result of Action
The molecular and cellular effects of this compound’s action are likely to be diverse, given the broad spectrum of biological activities associated with indole derivatives . .
Biochemical Analysis
Biochemical Properties
5-chloro-3-iodo-1H-indole plays a crucial role in various biochemical reactions. It interacts with a range of enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, halogenated indoles, including this compound, have been shown to inhibit certain enzymes involved in metabolic pathways . The presence of chlorine and iodine atoms enhances the compound’s ability to form halogen bonds with target proteins, leading to changes in their conformation and activity. Additionally, this compound can interact with cell membrane receptors, modulating signal transduction pathways and cellular responses.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been observed to modulate the activity of kinases and phosphatases, key regulators of cell signaling . This modulation can lead to altered phosphorylation states of proteins, impacting processes such as cell proliferation, differentiation, and apoptosis. Furthermore, this compound can influence the expression of genes involved in metabolic pathways, thereby affecting cellular energy production and biosynthesis.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes and receptors, through halogen bonding and hydrophobic interactions . These binding interactions can result in enzyme inhibition or activation, depending on the target enzyme. For instance, this compound has been shown to inhibit certain cytochrome P450 enzymes, affecting the metabolism of various substrates. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to light or extreme pH conditions . Long-term exposure to this compound has been observed to cause cumulative effects on cellular function, including alterations in cell growth and viability. These temporal effects highlight the importance of controlling experimental conditions to ensure consistent and reproducible results.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to exert beneficial effects, such as anti-inflammatory and anticancer activities . At high doses, this compound can exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the compound’s activity changes dramatically beyond a certain dosage level. These findings underscore the importance of dose optimization in therapeutic applications of this compound.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can further interact with cellular macromolecules . Additionally, this compound can influence metabolic flux by modulating the activity of key enzymes in pathways such as glycolysis and the tricarboxylic acid cycle. These interactions can result in changes in metabolite levels and overall cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by ATP-binding cassette (ABC) transporters, influencing its intracellular concentration and localization . Additionally, this compound can bind to serum albumin and other plasma proteins, affecting its distribution and bioavailability in tissues. These transport and distribution mechanisms play a crucial role in determining the compound’s pharmacokinetics and therapeutic efficacy.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications . For example, this compound has been observed to accumulate in the mitochondria, where it can influence mitochondrial function and energy production. The subcellular localization of this compound can also affect its interactions with other biomolecules and its overall biological activity.
Properties
IUPAC Name |
5-chloro-3-iodo-1H-indole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClIN/c9-5-1-2-8-6(3-5)7(10)4-11-8/h1-4,11H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRQKSYALOWHFQS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C(=CN2)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClIN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90376620 | |
Record name | 5-CHLORO-3-IODOINDOLE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90376620 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.49 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
85092-85-9 | |
Record name | 5-Chloro-3-iodo-1H-indole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=85092-85-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-CHLORO-3-IODOINDOLE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90376620 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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